N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[b][1,4]oxazepine ring, a sulfonamide group, and a propoxybenzene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-5-10-27-18-9-7-16(11-14(18)2)29(25,26)23-15-6-8-19-17(12-15)22-20(24)21(3,4)13-28-19/h6-9,11-12,23H,5,10,13H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLIOSHQZSOITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Properties
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide belongs to the benzoxazepin class of heterocyclic compounds, characterized by a seven-membered oxazepine ring fused with a benzene ring. The molecule contains several key structural elements: a tetrahydrobenzoxazepin core, a 3,3-dimethyl substitution, a sulfonamide linkage, and a 3-methyl-4-propoxybenzene moiety. These specific functional groups contribute to its chemical reactivity and potential biological activity, making its precise synthesis particularly important for structure-activity relationship studies.
The molecule's central benzoxazepin scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological properties. The propoxy and methyl substituents on the benzenesulfonamide portion of the molecule can significantly influence its physicochemical properties and potential interactions with biological targets.
General Synthetic Approaches for Benzoxazepin Derivatives
Retrosynthetic Analysis
The preparation of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can be approached through several retrosynthetic pathways, with the key disconnections typically being:
- Formation of the sulfonamide linkage between the benzoxazepin core and the 3-methyl-4-propoxybenzenesulfonyl moiety
- Construction of the benzoxazepin core through cyclization reactions
- Introduction of the dimethyl substituents at the 3-position
- Incorporation of the propoxy group on the benzenesulfonamide portion
These disconnections provide the foundation for various synthetic routes, which can be adapted based on reagent availability, reaction efficiency, and scalability considerations.
Core Construction Strategies
The benzoxazepin core can be constructed using several well-established methods, including:
- Cyclization of appropriately substituted 2-aminobenzamide derivatives
- Ring expansion of benzodiazepin-5-one precursors
- Direct cyclization of phenoxyethylamine derivatives with suitable carbonyl compounds
Each approach offers distinct advantages depending on the substitution pattern desired in the final product and the availability of starting materials.
Specific Preparation Methods
Method 1: Sulfonyl Chloride Route
Synthesis of the Benzoxazepin Core
The preparation begins with the synthesis of 1,2,3,5-tetrahydro-3,3-dimethyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride. This intermediate can be prepared by treating 1,2,3,4-tetrahydro-3,3-dimethyl-5H-1,4-benzodiazepin-5-one with chlorosulfonic acid. The reaction involves heating on a steam bath for approximately 30 minutes, followed by cautious addition of ice to decompose excess chlorosulfonic acid.
1,2,3,4-tetrahydro-3,3-dimethyl-5H-1,4-benzodiazepin-5-one + ClSO₃H →
1,2,3,5-tetrahydro-3,3-dimethyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride
The resulting sulfonyl chloride is typically isolated by filtration and can be purified by recrystallization from an appropriate solvent system such as benzene-petroleum ether.
Introduction of the Sulfonamide Group
The sulfonyl chloride intermediate is then reacted with 3-methyl-4-propoxyanilline to form the desired sulfonamide linkage. This reaction is typically conducted in a suitable solvent such as dichloromethane or acetone, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.
1,2,3,5-tetrahydro-3,3-dimethyl-5-oxo-4,1-benzoxazepin-7-sulfonyl chloride +
3-methyl-4-propoxyanilline →
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 2-4 hours at room temperature.
Method 2: Isatoic Anhydride Approach
Preparation of 5-Sulfonamido-N-substituted Isatoic Anhydride
This alternative approach begins with the preparation of 5-chlorosulfonyl-N-substituted isatoic anhydride, which can be synthesized from appropriate anthranilic acid derivatives. The chlorosulfonyl group is then converted to the desired sulfonamide by reaction with 3-methyl-4-propoxyanilline.
5-chlorosulfonyl-N-substituted isatoic anhydride + 3-methyl-4-propoxyanilline →
5-(3-methyl-4-propoxybenzenesulfonamido)-N-substituted isatoic anhydride
Cyclization to Form the Benzoxazepin Core
The resulting sulfonamido isatoic anhydride derivative is then treated with an appropriate reagent to introduce the dimethyl substituents at what will become the 3-position of the benzoxazepin. This can be achieved using reagents such as 2-amino-2-methylpropanol or related compounds.
5-(3-methyl-4-propoxybenzenesulfonamido)-N-substituted isatoic anhydride +
appropriate reagent →
this compound
The cyclization step typically requires heating in an appropriate solvent and may be catalyzed by acids or bases depending on the specific reagents used.
Method 3: Via Benzamide Intermediates
Synthesis of 2-Aminobenzamide Derivatives
This approach utilizes 2-amino-5-(3-methyl-4-propoxybenzenesulfonamido)benzamide as a key intermediate. This compound can be prepared by reacting 2-amino-5-chlorosulfonylbenzamide with 3-methyl-4-propoxyanilline.
2-amino-5-chlorosulfonylbenzamide + 3-methyl-4-propoxyanilline →
2-amino-5-(3-methyl-4-propoxybenzenesulfonamido)benzamide
Cyclization with Dimethyl-Substituted Reagents
The benzamide intermediate is then treated with a dimethyl-substituted reagent such as 2,2-dimethyloxirane or 1,1-dimethyl-2-chloroethylamine to form the benzoxazepin ring structure with the required 3,3-dimethyl substitution.
2-amino-5-(3-methyl-4-propoxybenzenesulfonamido)benzamide +
appropriate dimethyl-substituted reagent →
this compound
This cyclization typically requires specific reaction conditions, which may include heating in acetic acid or another suitable solvent, potentially with catalytic amounts of acid or base.
Reaction Conditions and Optimization
Critical Parameters for Successful Synthesis
Several key factors significantly influence the yield and purity of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide synthesis:
- Temperature control: Especially crucial during sulfonylation reactions to prevent side reactions
- Reaction time: Extending beyond optimal periods can lead to degradation or unwanted byproducts
- Solvent selection: Impacts solubility, reaction rate, and potential side reactions
- pH control: Particularly important during sulfonamide formation and cyclization steps
- Order of addition: Can significantly affect selectivity and yield in complex multistep sequences
Careful optimization of these parameters is essential for achieving high yields and purity.
Typical Reaction Conditions
Table 1 summarizes typical reaction conditions for key steps in the synthesis:
| Reaction Step | Temperature | Duration | Solvent | Catalyst/Base | Special Considerations |
|---|---|---|---|---|---|
| Sulfonylation with chlorosulfonic acid | 60-80°C | 30-60 min | Neat | None | Requires careful quenching with ice |
| Sulfonamide formation | 0-25°C | 2-4 h | DCM/Acetone | Triethylamine/Pyridine | Moisture-sensitive reaction |
| Benzoxazepin ring formation | 60-100°C | 3-6 h | Acetic acid/THF | Catalytic acid | Inert atmosphere recommended |
| Final purification | - | - | - | - | Column chromatography with appropriate solvent system |
Purification and Characterization
Purification Techniques
The crude N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include:
Analytical Characterization
Confirmation of the structure and purity of the synthesized compound typically involves multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- High-Resolution Mass Spectrometry (HRMS)
- Infrared (IR) spectroscopy to confirm functional groups
- Elemental analysis for compositional confirmation
- HPLC for purity assessment
- X-ray crystallography for absolute structural confirmation when possible
Characteristic spectroscopic data expected for the target compound includes distinct signals for the methyl groups at the 3-position, aromatic protons of both ring systems, and the sulfonamide NH group.
Challenges and Considerations
Synthetic Challenges
Several challenges may be encountered during the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide:
- Regioselectivity during sulfonylation of the benzene ring
- Potential side reactions during the formation of the seven-membered oxazepine ring
- Purification complications due to similar polarity of potential byproducts
- Scale-up issues including heat transfer and mixing efficiency
- Stability of intermediates under reaction conditions
These challenges necessitate careful reaction monitoring and potential modifications to the synthetic approach based on observed outcomes.
Scalability Considerations
For larger-scale synthesis, additional considerations include:
- Safety aspects of handling chlorosulfonic acid and other reactive reagents
- Cost-effectiveness of reagents and solvents
- Environmental impact and waste management
- Process consistency and reproducibility
- Potential for continuous flow chemistry approaches for hazardous steps
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Properties :
- Compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide have shown effectiveness against various bacterial strains. Studies suggest that modifications in the molecular structure can enhance antimicrobial efficacy.
- Case Study : A study evaluated the antimicrobial activity of related oxazepin derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 6.67 mg/mL to 6.72 mg/mL against pathogens like Pseudomonas aeruginosa and Escherichia coli .
-
Anti-inflammatory Effects :
- The compound has been studied for its potential to reduce inflammation markers in vitro. The mechanism involves inhibiting pro-inflammatory cytokines which are critical in the inflammatory response.
- Case Study : In vivo studies demonstrated that similar compounds effectively reduced inflammation in animal models of arthritis, showing a dose-dependent response with significant reductions in swelling and pain .
-
Antioxidant Activity :
- The antioxidant properties of this compound have been evaluated through various assays. It has been found to scavenge free radicals effectively, suggesting protective effects against oxidative stress.
- Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (mg/mL) | Notes |
|---|---|---|---|
| Compound 4a | Antimicrobial | 6.67 | Active against Pseudomonas aeruginosa |
| Compound 4d | Antimicrobial | 6.72 | Most potent against E. coli |
| Compound 4e | Antioxidant | IC50 0.3287 | Comparable to Vitamin C |
| Compound 4c | Anti-inflammatory | 94% inhibition | Effective in reducing edema |
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. Molecular docking studies suggest strong binding affinities to target proteins involved in inflammation and microbial resistance.
Pharmacokinetics
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable pharmacokinetic properties for this compound, suggesting it may be a viable candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzo[b][1,4]oxazepine ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide features a unique propoxybenzene moiety, which may confer distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structural framework includes a benzoxazepine core, which is characterized by a fused bicyclic structure containing an oxazepine ring and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
- Molecular Formula : C20H22N2O4S
- Molecular Weight : 398.47 g/mol
- CAS Number : 921811-13-4
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various therapeutic targets. Below are key findings related to its biological activity:
Inhibitory Effects
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This activity is likely attributed to its ability to interfere with bacterial metabolic processes.
- Anticancer Potential :
Study 1: Inhibition of Squalene Synthase
In a study examining the compound's effect on squalene synthase:
- Methodology : In vitro assays were conducted using rat liver microsomes.
- Results : The compound exhibited an IC50 value of approximately 90 nM, demonstrating potent inhibition of cholesterol biosynthesis pathways .
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed:
- Methodology : Disk diffusion and broth microdilution methods were employed against several bacterial strains.
- Results : The compound showed significant inhibition zones and minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is helpful.
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Structure A | Squalene Synthase Inhibitor | 90 nM |
| Compound B | Structure B | Antimicrobial Activity | MIC 32 µg/mL |
| Compound C | Structure C | Cytotoxicity in Cancer Cells | IC50 50 µM |
Q & A
Q. What are the recommended synthetic routes for this benzoxazepine-sulfonamide derivative?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization reactions using amines, acids, or catalysts under controlled temperatures (60–120°C) .
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions, often employing sulfonyl chlorides and bases like triethylamine .
- Step 3 : Functionalization of the aromatic ring (e.g., propoxy group addition) using alkylation or etherification reactions . Key Reagents : LiAlH₄ (reduction), Pd/C (hydrogenation), and optimized solvents (e.g., DCM, dioxane) .
Q. How is structural identity confirmed post-synthesis?
A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- HPLC : Purity assessment (>95%) and detection of byproducts .
- X-ray Crystallography (SHELX) : For resolving crystal structures and confirming stereoelectronic properties .
- Mass Spectrometry : Molecular weight validation via ESI-MS or MALDI-TOF .
Q. What primary biological activities are reported for related benzoxazepine-sulfonamides?
- Enzyme Inhibition : Potent activity against carbonic anhydrases via sulfonamide-Zn²⁺ interactions .
- Anticancer Effects : Growth inhibition in prostate/colon cancer cell lines (IC₅₀ = 2–10 µM) .
- Anti-inflammatory Activity : Modulation of COX-2 pathways in preclinical models .
Advanced Research Questions
Q. How can reaction yields be optimized for benzoxazepine derivatives under varying conditions?
- Temperature Control : Higher yields (70–85%) are achieved at 80–100°C for cyclization steps .
- Catalyst Screening : Pd/C or Ni catalysts improve hydrogenation efficiency in reduction steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling reactions .
- Automation : Continuous flow systems reduce side reactions and improve scalability .
Q. What strategies resolve contradictions in bioactivity data among structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., propoxy vs. methoxy groups) to correlate structural features with activity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes .
- Dose-Response Analysis : Re-evaluating IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) .
Q. Which computational approaches predict target interactions for sulfonamide-containing benzoxazepines?
- Molecular Docking : Identify binding poses with carbonic anhydrase IX (PDB: 3CAI) using Glide or Schrödinger Suite .
- QSAR Modeling : Machine learning models (e.g., Random Forest) trained on analog datasets to predict bioavailability .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG) .
Q. How do substituent variations impact stability and reactivity in different solvents?
- Solubility : Propoxy groups enhance lipophilicity (logP ≈ 3.5), favoring DMSO/EtOH over aqueous buffers .
- Stability : Electron-withdrawing groups (e.g., sulfonamide) reduce oxidative degradation in acidic conditions .
- Reactivity : Allyl or ethyl substituents on the benzoxazepine core alter ring strain and reaction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
